methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked via a thioether bridge to a methoxycarbonyl-substituted furan ring. This structure combines pharmacologically relevant motifs: the pyrazolo-pyrimidinone scaffold is associated with kinase inhibition and anticancer activity, while the furan-carboxylate moiety may influence solubility and bioactivity . The compound’s synthesis likely involves nucleophilic substitution at the pyrimidinone sulfur position, analogous to methods used for structurally related thioether-containing pyrazolo-pyrimidinones .
Properties
IUPAC Name |
methyl 5-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S/c1-19-11(18)8-3-2-6(20-8)5-21-12-14-9-7(4-13-16-9)10(17)15-12/h2-4H,5H2,1H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBRQCNUFSVKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=C(C=NN3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Furan Ring Formation: The furan ring is typically introduced through a cyclization reaction involving a suitable diene precursor.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce the carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups at the thiomethyl position.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising lead compound.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Properties
Notes:
- Core Structure Differences: The target compound’s pyrazolo-pyrimidinone core (shared with HS38 and 122) is distinct from the tetrahydropyrimidine in , which lacks the fused pyrazole ring.
- Substituent Effects :
- The thioether linkage in the target compound and HS38/122 is critical for modulating solubility and redox activity. However, HS38’s 3-chlorophenyl group enhances lipophilicity compared to the target’s furan-carboxylate, which may improve aqueous solubility .
- The furan-carboxylate group in the target compound resembles the methoxymethyl-furan in , but the ester moiety in the former introduces a polarizable carbonyl group absent in the latter .
Physicochemical and Bioactivity Insights
Physicochemical Properties :
- Solubility : The furan-carboxylate group in the target compound likely enhances aqueous solubility compared to HS38’s chloro-substituted aryl group. This aligns with , where methoxymethyl-furan analogs exhibited moderate solubility in polar solvents .
- Melting Points: While data for the target compound are unavailable, related pyrazolo-pyrimidinones (e.g., HS38, mp ~193–194°C; Compound 122, mp 107–118°C) suggest thermal stability influenced by substituent bulk .
Bioactivity :
- HS38 and 122 were screened as kinase inhibitors, with HS38 showing potent activity against DAPK1 (IC₅₀ < 100 nM) due to its chloroaryl group enhancing target binding . The target compound’s furan-carboxylate may redirect selectivity toward other kinases or enzymes.
- highlights that pyrimidine derivatives with planar fused-ring systems (e.g., thiazolo-pyrimidines) exhibit distinct conformational preferences, which could influence bioactivity compared to the target’s pyrazolo-pyrimidinone core .
Biological Activity
Methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula . It features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The presence of the furan carboxylate group may contribute to its pharmacological properties.
Biological Activities
1. Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a recent study reported that compounds with similar structures exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
2. Anticancer Activity
Research has shown that pyrazolo[3,4-d]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, a related compound demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent anticancer potential .
Case Studies
Study on Antimicrobial Efficacy
In a study focusing on the antimicrobial effects of pyrazolo derivatives, this compound was tested for its ability to inhibit biofilm formation in Staphylococcus species. The results indicated a significant reduction in biofilm formation at sub-MIC levels, showcasing its potential as an anti-biofilm agent .
Study on Cancer Cell Lines
Another investigation assessed the impact of related pyrazolo compounds on cancer cell lines such as HeLa and HCT116. The findings revealed that these compounds could effectively inhibit cell proliferation, suggesting that this compound may possess similar properties .
Q & A
Q. Key Parameters :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | Reflux, 8–10 h, 78% | 78% | Crystallized (ethyl acetate) |
| Recrystallization | Ethyl acetate/ethanol (3:2) | - | Single-crystal suitable for XRD |
Advanced: How can researchers optimize reaction conditions to mitigate low yields in pyrimidine-thioether synthesis?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Solvent Polarity Adjustment : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, as seen in for coupling reactions .
- Temperature Gradients : Slow heating (e.g., 60°C to reflux) reduces decomposition of thermally sensitive intermediates .
- In-situ Monitoring : TLC or HPLC to track reaction progress and terminate before side products dominate .
Example : In , acetic anhydride acted as both solvent and dehydrating agent, improving cyclization efficiency .
Basic: What analytical techniques are critical for structural confirmation of such pyrimidine derivatives?
- X-ray Crystallography : Resolves 3D conformation and stereochemistry. For example, confirmed a flattened boat conformation of the pyrimidine ring and dihedral angles between fused rings .
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., thioether methyl groups at δ ~2.5–3.5 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., C=O at ~1640–1680 cm⁻¹, C=S at ~1090–1150 cm⁻¹) .
Data Interpretation Tip : Compare experimental NMR shifts with computed values (DFT) to resolve ambiguities in regiochemistry .
Advanced: How can researchers address contradictions between computational predictions and experimental spectroscopic data?
Discrepancies may arise from solvent effects, crystal packing forces, or dynamic processes (e.g., tautomerism). Solutions include:
- Solvent Correction Models : Use COSMO-RS to simulate solvent-induced shifts in NMR .
- Variable-Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) that alter peak splitting .
- Complementary Techniques : Pair XRD (rigid-state structure) with solution-phase NMR to assess conformational flexibility .
Case Study : In , XRD revealed a puckered pyrimidine ring, while NMR might show averaged signals due to ring flexibility .
Basic: What in vitro biological assays are suitable for preliminary evaluation of pyrimidine-based compounds?
- Enzyme Inhibition Assays : Target kinases or dihydrofolate reductase (DHFR) using fluorescence-based methods (e.g., ADP-Glo™ for kinases) .
- Antiproliferative Screens : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated via dose-response curves .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Note : highlights antitumor activity of pyrrolo[2,3-d]pyrimidine analogs, suggesting similar scaffolds may warrant screening .
Advanced: How can structure-activity relationship (SAR) studies guide the design of potent analogs?
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as seen in fluorinated pyrimidines .
- Side-Chain Engineering : Replace methyl groups with bulkier substituents (e.g., propyl) to improve target selectivity, as in .
- Bioisosteric Replacement : Substitute furan with thiophene (better π-stacking) or morpholine (improved solubility) .
Example : In , elongating the alkyl chain from methyl to propyl increased antitumor potency by 3-fold .
Basic: What precautions are essential during handling and storage of pyrimidine derivatives?
- Moisture Sensitivity : Store under inert gas (N₂/Ar) at −20°C for air- or light-sensitive compounds .
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) when handling cytotoxic intermediates (e.g., chloro derivatives) .
- Waste Disposal : Neutralize acidic byproducts (e.g., acetic acid) before disposal .
Advanced: How can researchers resolve low reproducibility in crystallization attempts?
- Solvent Screening : Test binary mixtures (e.g., ethyl acetate/hexane) to modulate solubility and nucleation rates .
- Seeding : Introduce microcrystals of the target compound to induce controlled growth .
- Temperature Ramping : Gradual cooling (e.g., 0.5°C/min) avoids amorphous precipitate formation .
Example : achieved high-quality crystals via slow evaporation of ethyl acetate/ethanol (3:2) .
Basic: What computational tools are recommended for predicting physicochemical properties?
- LogP/D Solubility : Use MarvinSketch or ACD/Labs for partition coefficient and solubility estimates.
- Conformational Analysis : Molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of boat vs. chair conformations .
- Docking Studies : AutoDock Vina or Schrödinger Suite for preliminary target binding poses .
Advanced: How can researchers validate the biological relevance of in vitro findings?
- Orthogonal Assays : Confirm enzyme inhibition with complementary methods (e.g., radioactive labeling vs. fluorescence) .
- Proteomics : SILAC or phosphoproteomics to identify off-target effects in cellular models .
- In Vivo Models : Use zebrafish or murine xenografts for preliminary in vivo efficacy and toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
